

Introduction: Situating 6-Bromothiazolo[4,5-c]pyridine in the Chemical Landscape

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Compound of Interest

Compound Name: 6-Bromothiazolo[4,5-c]pyridine

Cat. No.: B1449131

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The thiazolopyridine core is a fused heterocyclic system comprising a thiazole and a pyridine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to serve as a bioisostere for molecules like adenine and guanine.[2] This mimicry enables thiazolopyridine derivatives to interact with a wide array of biological targets, including kinases, which has led to their investigation in oncology, immunology, and virology.[2][3]

Several isomers of thiazolopyridine exist, with the relative orientation of the nitrogen and sulfur atoms defining their chemical personality. Much of the historical research has focused on the thiazolo[4,5-b] and thiazolo[5,4-b] isomers, which have yielded potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K).[1][4] The **6-Bromothiazolo[4,5-c]pyridine** isomer, the subject of this guide, is a comparatively less explored entity, representing a significant opportunity for the development of novel chemical matter with unique intellectual property.[1] The bromine atom at the 6-position is not a passive feature; it is a versatile synthetic handle, strategically placed for diversification through modern cross-coupling chemistry.[5]

This document serves as a comprehensive resource, detailing the molecule's fundamental properties, synthetic accessibility, chemical reactivity, and potential applications, with a focus on providing the causal insights necessary for effective research and development.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its effective use in any research context, from reaction setup to formulation.

Caption: 2D Structure of **6-Bromothiazolo[4,5-c]pyridine**.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	1234014-66-4	[6][7][8]
Molecular Formula	C ₆ H ₃ BrN ₂ S	[6][7]
Molecular Weight	215.07 g/mol	[6][7]
Appearance	Typically a solid	[9]
SMILES Code	<chem>BrC1=CC(SC=N2)=C2C=N1</chem>	[8]
Storage Conditions	Inert atmosphere, 2-8°C	[8]

Part 2: Synthesis and Characterization

The value of a building block is directly tied to its accessibility. While a specific, published synthesis for **6-Bromothiazolo[4,5-c]pyridine** is not readily available, its structure is analogous to other thiazolopyridine isomers whose synthetic routes are well-documented. The following represents a logical and field-proven approach, adapted from established protocols for related scaffolds, that a researcher would employ.[3][4]

Rationale for a Multi-Step Synthetic Strategy

Constructing fused heterocyclic systems like thiazolopyridines typically requires a sequential, multi-step approach to control regiochemistry and build complexity. The strategy outlined below leverages robust, high-yield reactions common in modern organic synthesis. It begins with a suitably substituted pyridine precursor and builds the thiazole ring onto it, culminating in the installation of the key bromine "handle."

Representative Synthetic Workflow

The following protocol is an illustrative example based on the synthesis of the related thiazolo[5,4-b]pyridine scaffold and demonstrates the key chemical transformations required.[3]

Step 1: Aminothiazole Formation.

- Protocol: A substituted aminopyridine is reacted with potassium thiocyanate.
- Causality: This classic reaction constructs the thiazole ring. The thiocyanate acts as the sulfur and C2-nitrogen source, cyclizing with the pyridine precursor to form the fused bicyclic core.

Step 2: Amine Protection.

- Protocol: The exocyclic amine of the newly formed aminothiazole is protected, typically with a di-tert-butyl dicarbonate (Boc) group.
- Causality: The amine is nucleophilic and can interfere with subsequent metal-catalyzed reactions. The Boc group is an acid-labile protecting group that masks this reactivity, ensuring that reactions like Suzuki coupling occur at the desired position. It can be cleanly removed in a later step.

Step 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction).

- Protocol: A halogenated intermediate is coupled with a boronic acid or ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base.
- Causality: This is one of the most powerful C-C bond-forming reactions in modern chemistry, offering high functional group tolerance.[4] This step is crucial for installing substituents that will ultimately define the molecule's biological activity. For **6-Bromothiazolo[4,5-c]pyridine**, this step would be replaced by a bromination step if the starting pyridine did not already contain the bromine.

Step 4: Deprotection.

- Protocol: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).

- Causality: This unmasks the amine, providing another point for diversification or for direct interaction with a biological target.



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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromothiazolo[4,5-b]pyridine (MBSC-0821) - Creative Biogene [microbiosci.creative-biogene.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Bromothiazolo[4,5-c]pyridine - CAS:1234014-66-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1234014-66-4|6-Bromothiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 9. 1160791-13-8 2-Amino-6-bromothiazolo[5,4-b]pyridine AKSci X9148 [aksci.com]
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